

Spectroscopic Profile of Ethyl Vinyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl vinyl ketone*

Cat. No.: B1663982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethyl vinyl ketone** (1-penten-3-one), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ^1H and ^{13}C NMR data for **ethyl vinyl ketone**, typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **ethyl vinyl ketone** exhibits characteristic signals for its vinylic and ethyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1a (vinyl)	~6.37	dd	J \approx 17.6, 10.4
H-1b (vinyl)	~6.25	dd	J \approx 17.6, 1.6
H-2 (vinyl)	~5.87	dd	J \approx 10.4, 1.6
H-4 (methylene)	~2.66	q	J \approx 7.3
H-5 (methyl)	~1.19	t	J \approx 7.3

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C-1 (=CH ₂)	~128.5
C-2 (-CH=)	~136.7
C-3 (C=O)	~200.8
C-4 (-CH ₂ -)	~34.5
C-5 (-CH ₃)	~8.2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ethyl vinyl ketone**, typically recorded as a neat liquid film, shows characteristic absorption bands for the carbonyl and vinyl groups.

Vibrational Mode	Absorption Range (cm ⁻¹)	Intensity
C=O stretch (α,β -unsaturated ketone)	1680 - 1660	Strong
C=C stretch (vinyl)	1640 - 1610	Medium
C-H stretch (vinyl)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like **ethyl vinyl ketone**.

m/z	Relative Abundance (%)	Possible Fragment Ion
84	~20	[M] ⁺ (Molecular Ion)
55	100	[M - C ₂ H ₅] ⁺ or [CH ₂ =CHCO] ⁺
29	~50	[C ₂ H ₅] ⁺
27	~30	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation: A solution of **ethyl vinyl ketone** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is used.

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

FT-IR Spectroscopy Protocol

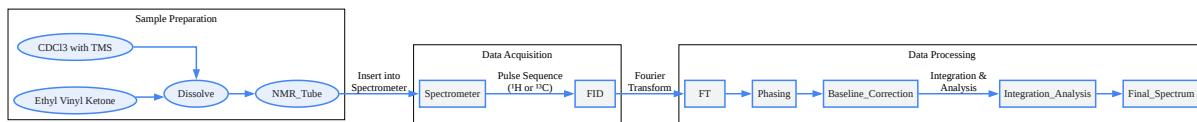
Sample Preparation: For a liquid sample like **ethyl vinyl ketone**, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). A typical spectral range is 4000-400 cm⁻¹.

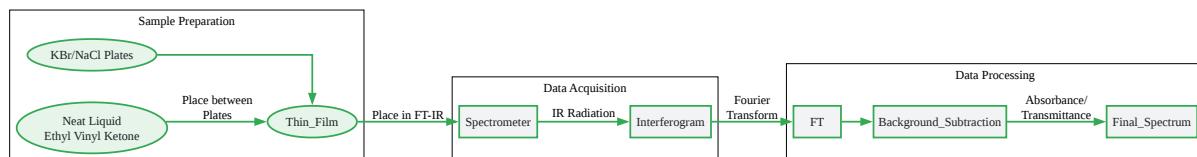
Mass Spectrometry Protocol

Sample Introduction: **Ethyl vinyl ketone**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.

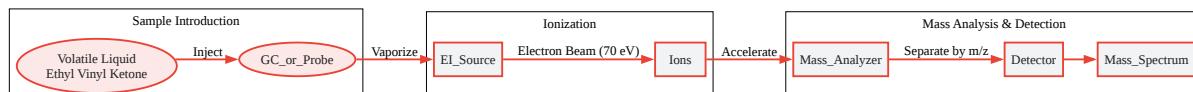

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.


Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for the spectroscopic analyses described.


[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Vinyl Ketone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663982#spectroscopic-data-for-ethyl-vinyl-ketone-nmr-ir-ms\]](https://www.benchchem.com/product/b1663982#spectroscopic-data-for-ethyl-vinyl-ketone-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com